- Synthesis and characterization of a thiadiazole/benzimidazole-based copolymer for solar cell applicationsJournal of Polymer Science, 2010, 48(20), 4456-4464,
Cas no 949898-99-1 (heptadecan-9-yl 4-methylbenzenesulfonate)

949898-99-1 structure
Nombre del producto:heptadecan-9-yl 4-methylbenzenesulfonate
Número CAS:949898-99-1
MF:C24H42O3S
Megavatios:410.653486728668
MDL:MFCD14635845
CID:1015866
heptadecan-9-yl 4-methylbenzenesulfonate Propiedades químicas y físicas
Nombre e identificación
-
- heptadecan-9-yl 4-methylbenzenesulfonate
- Toluene-4-sulfonic acid 1-octylnonyl ester
- 1-Octylnonyl 4-methylbenzenesulfonate
- 9-Heptadecane p-toluenesulfonate
- 9-Heptadecanol p-toluenesulfonate
- 9-Heptadecanyl p-toluenesulfonate
-
- MDL: MFCD14635845
- Renchi: 1S/C24H42O3S/c1-4-6-8-10-12-14-16-23(17-15-13-11-9-7-5-2)27-28(25,26)24-20-18-22(3)19-21-24/h18-21,23H,4-17H2,1-3H3
- Clave inchi: WUZFVFUKQALPIJ-UHFFFAOYSA-N
- Sonrisas: O=S(C1C=CC(C)=CC=1)(OC(CCCCCCCC)CCCCCCCC)=O
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 17
Propiedades experimentales
- Denso: 0.981±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: Insuluble (1.7E-5 g/L) (25 ºC),
heptadecan-9-yl 4-methylbenzenesulfonate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A949273-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 97% | 1g |
$143.0 | 2024-04-15 | |
eNovation Chemicals LLC | Y1243587-1g |
heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 95% | 1g |
$315 | 2024-06-06 | |
abcr | AB446618-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate, 95%; . |
949898-99-1 | 95% | 1g |
€285.10 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1268438-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 97% | 1g |
¥1836.00 | 2024-04-24 | |
Ambeed | A949273-5g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 97% | 5g |
$421.0 | 2024-04-15 | |
abcr | AB446618-5 g |
Heptadecan-9-yl 4-methylbenzenesulfonate; 95% |
949898-99-1 | 5g |
€727.20 | 2023-04-22 | ||
abcr | AB446618-1 g |
Heptadecan-9-yl 4-methylbenzenesulfonate; 95% |
949898-99-1 | 1g |
€281.30 | 2023-04-22 | ||
A2B Chem LLC | AI63808-1g |
Heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 95% | 1g |
$169.00 | 2024-07-18 | |
abcr | AB446618-5g |
Heptadecan-9-yl 4-methylbenzenesulfonate, 95%; . |
949898-99-1 | 95% | 5g |
€738.20 | 2025-02-21 | |
1PlusChem | 1P00IJ4W-1g |
heptadecan-9-yl 4-methylbenzenesulfonate |
949898-99-1 | 95% | 1g |
$195.00 | 2023-12-15 |
heptadecan-9-yl 4-methylbenzenesulfonate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; rt; 2 h, rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 20 h, rt
Referencia
- Monomer and electroluminescent polymer, its preparation method and application, China, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 2 h, 0 °C
Referencia
- Synthesis and structure-property relationship of carbazole-alt-benzothiadiazole copolymersJournal of Polymer Science, 2015, 53(17), 2059-2068,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; rt; 0 °C
Referencia
- polycarbazole-polyoxadiazole-based light emitting polymers with good luminescent efficiency and stability for light emitting devices, Korea, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Triethylamine , Triethylamine, hydrochloride Solvents: Dichloromethane ; 90 min, rt
Referencia
- Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof, Korea, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Triethylamine , Triethylamine, hydrochloride Solvents: Dichloromethane ; 0 °C; 90 min, 0 °C
Referencia
- Organic semiconductor material and photovoltaic device with it, Korea, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 - 5 °C
1.2 Solvents: Dichloromethane ; 90 min, 0 - 5 °C
1.2 Solvents: Dichloromethane ; 90 min, 0 - 5 °C
Referencia
- Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 - 5 °C
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 90 min, 0 - 5 °C
1.3 Reagents: Water
1.2 Solvents: Dichloromethane ; 0 - 5 °C; 90 min, 0 - 5 °C
1.3 Reagents: Water
Referencia
- Production of organic semiconductor material containing amine oxide group for OLED, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; rt; 2 h, rt
Referencia
- Carbazole-based π-conjugated polyazomethines: Effects of catenation and comonomer insertion on optoelectronic featuresPolymer, 2017, 119, 274-284,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Pyridine , Triethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 0 °C; 12 h, rt
Referencia
- Carbon nanotube composites, organic semiconductor composites, and field-effect transistors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 2 h, 0 °C
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referencia
- A General and Air-tolerant Strategy to Conjugated Polymers within Seconds under Palladium(I) Dimer CatalysisAngewandte Chemie, 2019, 58(30), 10179-10183,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Pyridine , Triethylamine Solvents: Dichloromethane ; 1 h, 0 °C; 12 h, rt
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Referencia
- Conjugated polymers and their electron-donating organic materials, photovoltaic element materials, and photovoltaic elements, Japan, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 0 °C; 10 min, 0 °C; 0 °C → rt; 8 h, rt
Referencia
- Synthesis and biological evaluation of galactofuranosyl alkyl thio-glycosides as inhibitors of MycobacteriaCarbohydrate Research, 2007, 342(12-13), 1773-1780,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
Referencia
- Bridging Small Molecules to Conjugated Polymers: Efficient Thermally Activated Delayed Fluorescence with a Methyl-Substituted Phenylene LinkerAngewandte Chemie, 2020, 59(3), 1320-1326,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Triethylamine , Trimethylammonium chloride Solvents: Dichloromethane ; 0 °C; 90 min, 0 °C
Referencia
- Carbazole nematic liquid crystalsLiquid Crystals, 2010, 37(10), 1289-1303,
heptadecan-9-yl 4-methylbenzenesulfonate Raw materials
heptadecan-9-yl 4-methylbenzenesulfonate Preparation Products
heptadecan-9-yl 4-methylbenzenesulfonate Literatura relevante
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:949898-99-1)heptadecan-9-yl 4-methylbenzenesulfonate

Pureza:99%
Cantidad:5g
Precio ($):379.0